molecular formula C25H36N2O5 B5995393 1-[2-Hydroxy-3-[2-methoxy-4-[[2-(3-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol

1-[2-Hydroxy-3-[2-methoxy-4-[[2-(3-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol

Cat. No.: B5995393
M. Wt: 444.6 g/mol
InChI Key: OICDOIVMMNXDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Hydroxy-3-[2-methoxy-4-[[2-(3-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and piperidinyl groups

Preparation Methods

The synthesis of 1-[2-Hydroxy-3-[2-methoxy-4-[[2-(3-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol involves multiple steps and specific reaction conditions. The synthetic routes typically include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include phenolic compounds, piperidine derivatives, and methoxy-substituted aromatic compounds.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, solvents, and specific temperatures to ensure the desired product is obtained.

    Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity of the compound.

Chemical Reactions Analysis

1-[2-Hydroxy-3-[2-methoxy-4-[[2-(3-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.

Scientific Research Applications

1-[2-Hydroxy-3-[2-methoxy-4-[[2-(3-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-[2-methoxy-4-[[2-(3-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-[2-Hydroxy-3-[2-methoxy-4-[[2-(3-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol can be compared with similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[2-hydroxy-3-[2-methoxy-4-[[2-(3-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O5/c1-30-23-5-3-4-19(14-23)8-11-26-16-20-6-7-24(25(15-20)31-2)32-18-22(29)17-27-12-9-21(28)10-13-27/h3-7,14-15,21-22,26,28-29H,8-13,16-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICDOIVMMNXDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC(=C(C=C2)OCC(CN3CCC(CC3)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.